N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with diethyl groups and a prop-2-enamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by subsequent functional group modifications . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the piperazine ring or the prop-2-enamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide include other piperazine derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the prop-2-enamide moiety. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2,4-diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-5-11-14(20)16(7-3)8-9-17(11)13(19)10-15(4)12(18)6-2/h6,11H,2,5,7-10H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVGCACKKLSMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCN1C(=O)CN(C)C(=O)C=C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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